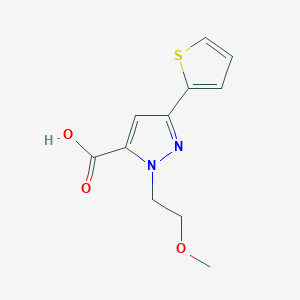
1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of “1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid”, there are related compounds that have been synthesized. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Wissenschaftliche Forschungsanwendungen
Antiviral Research
The indole derivatives, which share structural similarities with our compound of interest, have shown significant promise in antiviral research. Compounds with an indole nucleus have been reported to exhibit inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . By extension, the pyrazole moiety present in “1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid” could be explored for potential antiviral agents, especially considering its ability to bind with high affinity to multiple receptors.
Anti-HIV Activity
Heterocycle-containing oxindoles, which are structurally related to pyrazole derivatives, have been evaluated for their anti-HIV activity . Given the structural flexibility and the presence of multiple functional groups in “1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid,” it could serve as a scaffold for developing new compounds with potent inhibitory activities against HIV.
Anti-inflammatory Applications
Indole derivatives are known for their anti-inflammatory properties. The pyrazole core of “1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid” can be utilized to synthesize new molecules with potential anti-inflammatory activities. This application is particularly relevant in the development of treatments for chronic inflammatory diseases .
Anticancer Therapeutics
The indole scaffold is a common feature in many synthetic drug molecules with anticancer properties . The pyrazole derivative we are analyzing could be modified to enhance its pharmacological profile and screened for anticancer activities. Its ability to interact with various biological targets makes it a valuable candidate for cancer research.
Antimicrobial and Antitubercular Agents
Research has shown that pyrazine derivatives exhibit significant anti-tubercular activity against Mycobacterium tuberculosis . The pyridinyl group in “1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid” could be exploited to design novel antimicrobial agents, potentially offering new avenues for treating tuberculosis and other bacterial infections.
Neuropharmacological Agents
The pyrrolidine ring, often used in medicinal chemistry, is known for its role in the treatment of human diseases . While “1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid” does not contain a pyrrolidine ring, its pyrazole core could be modified to include such a structure, potentially leading to the discovery of new neuropharmacological agents with selectivity for neurological targets.
Eigenschaften
IUPAC Name |
2-ethyl-5-pyridin-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-14-10(11(15)16)7-9(13-14)8-5-3-4-6-12-8/h3-7H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJWLFFTXUSCNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(3-Fluoropropyl)piperidin-4-yl]-methanol](/img/structure/B1471686.png)


![1-[(Ethylamino)methyl]cyclobutan-1-amine](/img/structure/B1471691.png)
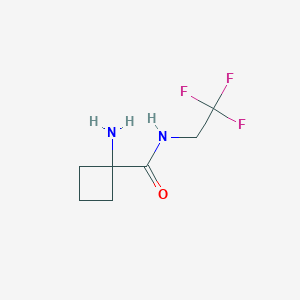
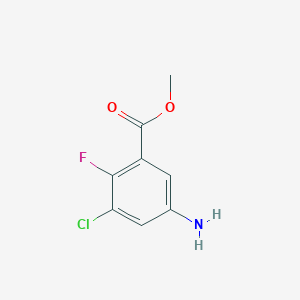

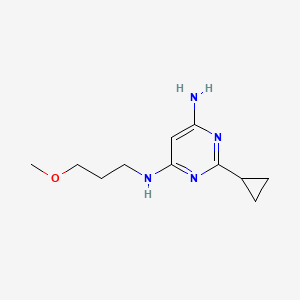
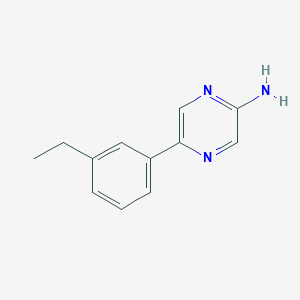

![3-[4-(4-Bromophenyl)-piperazin-1-yl]-propionic acid](/img/structure/B1471701.png)

![1-[(2,5-dimethylphenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1471703.png)
